![molecular formula C11H10N2O2 B2853453 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 1343134-57-5](/img/structure/B2853453.png)
2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
“2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid” is a chemical compound with the CAS Number: 1343134-57-5 . It has a molecular weight of 202.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid” is 1S/C11H10N2O2/c14-11(15)8-3-4-10-12-9(7-1-2-7)6-13(10)5-8/h3-7H,1-2H2,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 202.21 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Scientific Research Applications
Pharmacological Potential
The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .
GABA A Receptor Positive Allosteric Modulators
The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
Proton Pump Inhibitors
Proton pump inhibitors were also found in this chemical group .
Aromatase Inhibitors
Aromatase inhibitors are another class of drugs found in this chemical group .
NSAIDs
NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) were also developed in this class .
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine carboxylic acid derivatives have shown significant anti-inflammatory activity . For example, “3-amino imidazo[1,2-a]pyridine-2-carboxylic acid” and “imidazo[1,2-a]pyridine-2-carboxylic acid” inhibited the edema produced by carrageenan more efficiently than indomethacin .
Chronic Anti-inflammatory Activity
Chronic anti-inflammatory activity was found in “3-amino imidazo[1,2-a]pyridine-2-carboxylic acid” and indomethacin-treated groups in the granuloma model .
Gastroduodenal Safety
Some derivatives of imidazo[1,2-a]pyridine carboxylic acid, such as “imidazo[1,2-a]pyridine-2-carboxylic acid”, “3-amino imidazo[1,2-a]pyridine-2-carboxylic acid”, and nitro-carboxylate did not produce gastroduodenal damage .
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
It is known that imidazo[1,2-a]pyridine analogues interact with their targets to inhibit the growth of tuberculosis bacteria .
Biochemical Pathways
It is known that imidazo[1,2-a]pyridine analogues affect the growth of tuberculosis bacteria, suggesting they may interfere with essential biochemical pathways in these organisms .
Result of Action
It is known that imidazo[1,2-a]pyridine analogues can inhibit the growth of tuberculosis bacteria .
properties
IUPAC Name |
2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-3-4-10-12-9(7-1-2-7)6-13(10)5-8/h3-7H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZPNRMOTPYDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C=C(C=CC3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid |
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